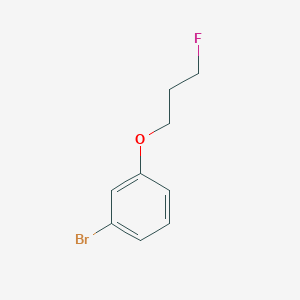

1-Bromo-3-(3-fluoropropoxy)benzene

Description

1-Bromo-3-(3-fluoropropoxy)benzene is a brominated aromatic compound featuring a fluorinated alkoxy substituent at the meta position of the benzene ring. Its structure combines a bromine atom, which facilitates cross-coupling reactions, and a 3-fluoropropoxy group, which introduces both steric and electronic effects due to the electronegativity of fluorine and the flexibility of the propyl chain. This compound is primarily utilized in pharmaceutical and materials science research, particularly in Pd-catalyzed arylations for constructing heterocyclic frameworks or functionalized aromatic systems .

Properties

IUPAC Name |

1-bromo-3-(3-fluoropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIWHAVKPNVBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669715 | |

| Record name | 1-Bromo-3-(3-fluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958454-26-7 | |

| Record name | 1-Bromo-3-(3-fluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-fluoropropoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(3-fluoropropoxy)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring.

Industrial Production Methods: Industrial production of 1-Bromo-3-(3-fluoropropoxy)benzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(3-fluoropropoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of 3-(3-fluoropropoxy)phenol, 3-(3-fluoropropoxy)benzonitrile, or 3-(3-fluoropropoxy)aniline.

Oxidation: Formation of 3-(3-fluoropropoxy)phenol or 3-(3-fluoropropoxy)quinone.

Reduction: Formation of 3-(3-fluoropropoxy)benzene.

Scientific Research Applications

1-Bromo-3-(3-fluoropropoxy)benzene is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of bioactive molecules.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of medicinal compounds.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-fluoropropoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluoropropoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Comparisons

Key Findings:

Electron-Withdrawing Substituents : Compounds like 1-Bromo-3-(trifluoromethoxy)benzene exhibit superior reactivity in Pd-catalyzed arylations due to the electron-withdrawing trifluoromethoxy group, which activates the C–Br bond for oxidative addition .

Substituent Position : Meta-substituted bromobenzenes (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) generally show higher coupling yields than ortho-substituted analogs due to reduced steric hindrance .

Spectroscopic and Physical Properties

Table 2: NMR Data Comparison of Selected Bromobenzenes

Insights :

- The ¹H NMR signals for aromatic protons in fluorinated or trifluoromethoxy-substituted bromobenzenes are deshielded compared to non-fluorinated analogs, reflecting the electron-withdrawing nature of fluorine .

- ¹³C NMR data confirm the presence of ether (C–O) and bromine-substituted carbons, with chemical shifts varying based on substituent electronegativity.

Biological Activity

1-Bromo-3-(3-fluoropropoxy)benzene is an organic compound with potential biological activities that merit detailed exploration. The compound's structure, which includes a bromine atom and a fluoropropoxy group, suggests possible interactions with biological systems, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for 1-Bromo-3-(3-fluoropropoxy)benzene is . Its structure can be represented as follows:

This compound features a bromobenzene core with a propoxy side chain that includes a fluorine atom, which can influence its reactivity and interaction with biological targets.

The biological activity of 1-Bromo-3-(3-fluoropropoxy)benzene is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Its structural similarity to other halogenated compounds suggests potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Binding : The presence of the fluorine atom may enhance binding affinity to various receptors, potentially influencing neurotransmission and signaling pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Halogenated benzenes have shown effectiveness against various bacterial strains. Preliminary studies suggest that 1-Bromo-3-(3-fluoropropoxy)benzene may possess similar properties.

- Anticancer Potential : Some derivatives of bromobenzene are known for their anticancer effects, possibly through apoptosis induction in cancer cells. Investigating the cytotoxicity of this compound against cancer cell lines could provide insights into its therapeutic potential.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several halogenated compounds, including derivatives similar to 1-Bromo-3-(3-fluoropropoxy)benzene. Results indicated that compounds containing bromine exhibited significant antibacterial activity against Gram-positive bacteria.

| Compound | Activity Against Gram-positive Bacteria |

|---|---|

| 1-Bromo-3-(3-fluoropropoxy)benzene | Moderate |

| 1-Bromo-4-methylbenzene | High |

| 1-Chloro-2-methylbenzene | Low |

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of halogenated benzene derivatives on human cancer cell lines. The findings suggested that compounds with similar structures to 1-Bromo-3-(3-fluoropropoxy)benzene could induce cell death through apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Mitochondrial dysfunction |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 1-Bromo-3-(3-fluoropropoxy)benzene is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety profile of this compound.

- Absorption : The lipophilicity introduced by the fluorinated side chain may enhance membrane permeability.

- Metabolism : Potential metabolic pathways include oxidation by cytochrome P450 enzymes.

- Excretion : The elimination half-life and routes of excretion need to be characterized through animal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.